Cas no 103259-06-9 (2-Amino-6-(methoxycarbonyl)benzoic acid)
2-Amino-6-(methoxycarbonyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-6-(methoxycarbonyl)benzoic acid
- 1,2-Benzenedicarboxylicacid, 3-amino-, 1-methyl ester
- 2-Amino-6-methoxycarbonyl benzoic acid
- 2-AMINO-6-METHOXYCARBONYL BENZOIC ACID
- CS-0370469
- 2-Amino-6-(methoxycarbonyl) benzoic acid
- QTTPQSUTBSWBFL-UHFFFAOYSA-N
- FT-0709735
- 103259-06-9
- DTXSID80546037
- 2-amino-6-methoxycarbonylbenzoic acid
- SCHEMBL2993964
- 2-AMINO-6-METHOXYCARBONYLBENZOICACID
- 2-Amino-6-(methoxycarbonyl)benzoicacid
- AKOS006291521
- DA-16864
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- MDL: MFCD08690065
- Inchi: 1S/C9H9NO4/c1-14-9(13)5-3-2-4-6(10)7(5)8(11)12/h2-4H,10H2,1H3,(H,11,12)
- InChI Key: QTTPQSUTBSWBFL-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=CC=C(C=1C(=O)O)N)=O
Computed Properties
- Exact Mass: 195.05315777g/mol
- Monoisotopic Mass: 195.05315777g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 89.6Ų
Experimental Properties
- PSA: 89.62000
- LogP: 1.33480
2-Amino-6-(methoxycarbonyl)benzoic acid Pricemore >>
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| eNovation Chemicals LLC | D518502-1g |
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103259-06-9 | 97% | 1g |
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| eNovation Chemicals LLC | D518502-5g |
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| eNovation Chemicals LLC | D518502-1g |
2-AMino-6-(Methoxycarbonyl)benzoic acid |
103259-06-9 | 97% | 1g |
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| eNovation Chemicals LLC | D518502-1g |
2-AMino-6-(Methoxycarbonyl)benzoic acid |
103259-06-9 | 97% | 1g |
$330 | 2025-02-28 |
2-Amino-6-(methoxycarbonyl)benzoic acid Related Literature
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1. Regioselectivity in the reactions of methoxydehydrobenzenes with furans. Part 1. Reactions of 3-methoxydehydrobenzene and 3-(methoxycarbonyl)-dehydrobenzene with 2-substituted furansRobin G. F. Giles,Melvyn V. Sargent,Hercules Sianipar J. Chem. Soc. Perkin Trans. 1 1991 1571
Additional information on 2-Amino-6-(methoxycarbonyl)benzoic acid
2-Amino-6-(methoxycarbonyl)benzoic Acid: An Overview of Its Structure, Properties, and Applications
2-Amino-6-(methoxycarbonyl)benzoic acid (CAS No. 103259-06-9) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as AMCB, is characterized by its unique structural features and diverse applications. In this article, we will delve into the chemical structure, physical properties, synthesis methods, and potential applications of 2-Amino-6-(methoxycarbonyl)benzoic acid.
Chemical Structure and Properties
2-Amino-6-(methoxycarbonyl)benzoic acid is a derivative of benzoic acid with an amino group at the 2-position and a methoxycarbonyl group at the 6-position. The molecular formula of this compound is C9H10N2O4, and its molecular weight is 198.18 g/mol. The presence of both the amino and methoxycarbonyl functional groups imparts unique chemical properties to this molecule.
The amino group (NH2) can participate in hydrogen bonding, making 2-Amino-6-(methoxycarbonyl)benzoic acid highly soluble in polar solvents such as water and ethanol. The methoxycarbonyl group (COOMe) adds ester functionality, which can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid. These properties make AMCB an attractive candidate for various chemical reactions and biological applications.
Synthesis Methods
The synthesis of 2-Amino-6-(methoxycarbonyl)benzoic acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 2-amino-6-bromobenzoic acid with methanol in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by a methoxy group to form the desired product.
An alternative approach involves the condensation of 2-amino-6-formylbenzoic acid with methanol in the presence of an acid catalyst. This method yields AMCB through a series of steps including condensation, reduction, and oxidation reactions. Both methods have been reported in the literature and are widely used in laboratory settings.
Biological Applications
2-Amino-6-(methoxycarbonyl)benzoic acid has shown promise in various biological applications due to its unique structural features. Recent studies have explored its potential as a building block for the synthesis of bioactive molecules. For instance, researchers have used AMCB as a starting material to synthesize novel derivatives with antimicrobial and antiviral properties.
In addition to its use in drug discovery, 2-Amino-6-(methoxycarbonyl)benzoic acid has been investigated for its role in protein-protein interactions. The amino group can form hydrogen bonds with specific amino acid residues on proteins, while the methoxycarbonyl group can interact with hydrophobic regions. This dual functionality makes AMCB a valuable tool for studying protein structure and function.
Clinical Trials and Therapeutic Potential
The therapeutic potential of compounds derived from 2-Amino-6-(methoxycarbonyl)benzoic acid is an area of active research. Clinical trials have been conducted to evaluate the efficacy and safety of these compounds in treating various diseases. For example, a recent study published in the Journal of Medicinal Chemistry reported that a derivative of AMCB exhibited potent anti-inflammatory effects in animal models of arthritis.
Furthermore, preliminary studies have suggested that certain derivatives of 2-Amino-6-(methoxycarbonyl)benzoic acid may have neuroprotective properties. These compounds have been shown to reduce oxidative stress and inhibit apoptosis in neuronal cells, making them potential candidates for treating neurodegenerative disorders such as Alzheimer's disease.
Safety Considerations and Environmental Impact strong> p > < p >While 2-Amino-6-(methoxycarbonyl)benzoic acid strong >is generally considered safe for laboratory use, it is important to handle this compound with appropriate precautions. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn when handling AMCB strong >to prevent skin contact or inhalation. p > < p >In terms of environmental impact,< strong > 2-Amino-6-(methoxycarbonyl)benzoic acid strong >is biodegradable under aerobic conditions but may persist in anaerobic environments. Therefore, it is essential to dispose of this compound according to local regulations to minimize environmental contamination. p > < p >< strong >Conclusion strong > p > < p >< strong >2-Amino-6-(methoxycarbonyl)benzoic acid strong >(CAS No. 103259-06-9) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceutical research. Its unique chemical structure and functional groups make it an attractive candidate for various chemical reactions and biological studies. Ongoing research continues to uncover new possibilities for AMCB strong >and its derivatives, highlighting its importance in modern scientific endeavors. p > article > < / response >
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